(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione
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Overview
Description
(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Chlorination: Introduction of a chlorine atom at the 6-position.
Acetylation: Addition of an acetyl group at the 21-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Use of chromatography and recrystallization techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions include various hydroxylated, chlorinated, and acetylated derivatives of the parent compound.
Scientific Research Applications
(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the production of pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid used in various inflammatory conditions.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and duration of action compared to other corticosteroids.
Properties
CAS No. |
60149-18-0 |
---|---|
Molecular Formula |
C₂₃H₃₁ClO₆ |
Molecular Weight |
438.94 |
Synonyms |
6α-Chloro-11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.